tert-Butyl 4-(methylamino)butylcarbamate

PROTAC linker alkyl diamine structural isomer

PROTAC linker optimization requires precise spacer length and orthogonal conjugation handles. tert-Butyl 4-(methylamino)butylcarbamate provides a C5 alkyl scaffold with a Boc-protected primary amine and free secondary methylamine, enabling modular assembly of heterobifunctional degraders. - 97% purity ensures stoichiometric control in multi-step PROTAC synthesis. - Documented in PRMT degrader patents (CN-110845474-A/B, WO-2021088885-A1). - Predicted LogP 1.2-2.3 & tPSA 50.4 Ų for permeability optimization.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 874831-66-0
Cat. No. B179462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(methylamino)butylcarbamate
CAS874831-66-0
Synonyms874831-66-0;  Tert-Butyl 4-(methylamino)butylcarbamate;  Tert-Butyl (4-(methylamino)butyl)carbamate;  1-(Boc-amino)-4-(methylamino)butane;  Tert-butyl N-[4-(methylamino)butyl]carbamate;  AK-38927
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCNC
InChIInChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13)
InChIKeyTTYVTUUWVLXDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(methylamino)butylcarbamate: PROTAC Linker Building Block


tert-Butyl 4-(methylamino)butylcarbamate (CAS 874831-66-0, also known as 1-(Boc-amino)-4-(methylamino)butane) is a Boc-protected diamine building block consisting of a butyl alkyl chain with a secondary methylamine terminus and a primary Boc-protected amine terminus . The compound possesses a C5 alkyl scaffold (4-carbon linear chain with terminal methyl substitution), a calculated LogP of 1.2–2.3 , and a topological polar surface area (tPSA) of 50.4 Ų . It serves as a PROTAC (proteolysis-targeting chimera) linker precursor for the modular assembly of heterobifunctional protein degraders , with vendor-reported purity specifications ranging from 97% to 99.77% .

Linker Design: Chain Length and Substitution Impact


PROTAC linkers are not passive spacers; their alkyl chain length and chemical composition directly modulate ternary complex formation, cellular permeability, and metabolic stability [1]. Systematic comparative studies have demonstrated that linker length variation by as little as 1–2 methylene units produces measurable differences in degradation potency (DC50 values) [2]. For example, C3 and C5 alkyl linkers yielded distinct degradation profiles against Bcl-2/Mcl-1 targets (DC50 = 0.7 μM vs. 3.0 μM, respectively) [2]. Furthermore, the positioning of the methyl substituent determines which terminal handle (primary Boc-amine vs. secondary methylamine) is available for orthogonal conjugation, a critical consideration in modular PROTAC assembly workflows . Substituting an analog with different chain length (e.g., C3 propyl or C6 hexyl) or different Boc-methylamine positioning (e.g., Boc-on-methyl-amine variants) may therefore alter ternary complex geometry, permeability, or synthetic route feasibility in ways that cannot be predicted without empirical verification.

tert-Butyl 4-(methylamino)butylcarbamate vs. Structural Analogs


N-Methyl Position: Structural Isomer Comparison

The target compound (874831-66-0) and its structural isomer tert-butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1) are constitutional isomers with identical molecular formula (C₁₀H₂₂N₂O₂) and molecular weight (202.29 Da) but differ fundamentally in the position of the methyl substituent . In the target compound, the methyl group resides on the terminal amine (producing a secondary methylamine handle), while the Boc protecting group occupies the primary amine position on the alkyl chain . In the isomer (144222-23-1), the methyl group is positioned on the nitrogen bearing the Boc group, leaving a free primary amine terminus . This positional isomerism produces distinct conjugation chemistries: the target compound provides a secondary amine (methylamino) as one reactive handle, whereas the isomer provides a primary amine handle .

PROTAC linker alkyl diamine structural isomer conjugation handle

Free Base vs. Hydrochloride Salt Form

The target compound (874831-66-0, free base) and its hydrochloride salt (CAS 1188263-77-5) represent different physical forms of the same core structure with distinct handling and formulation properties . The free base form (MW 202.29, C₁₀H₂₂N₂O₂) is described as colorless to yellow liquid or semi-solid with a predicted boiling point of 298.2°C at 760 mmHg and predicted density of 0.941 g/cm³ . The HCl salt form (MW 238.75, C₁₀H₂₃ClN₂O₂) is a solid with standard purity specification of 95% . Free base vendors report purity specifications up to 99.77% , exceeding the 95% typical for the commercial HCl salt .

PROTAC linker salt form solubility storage stability

Chain Length Effects: C5 vs. C3 and C8 Linkers

The target compound contains a C5-equivalent alkyl scaffold (4-carbon linear butyl chain with terminal methyl substitution), occupying a middle position in the alkyl linker length spectrum between shorter C3 and longer C8 homologs [1]. Class-level structure-activity relationship (SAR) data from PROTAC linker optimization studies demonstrate that each additional methylene unit increases lipophilicity incrementally, which modulates cellular permeability and ternary complex formation efficiency [1][2]. The predicted LogP of 1.2 (XLogP3) to 2.29 for the target compound positions it intermediate in lipophilicity, with the C5 scaffold described as offering a balance between flexibility, permeability, and solubility that may reduce the hook effect observed with longer C8 tethers while avoiding the rigid ternary complex constraints associated with shorter C3 linkers [1].

PROTAC linker alkyl chain length lipophilicity permeability

Thermal and Density Profile vs. PEG Linkers

The target compound exhibits a predicted boiling point of 298.2 ± 23.0°C at 760 mmHg and a predicted density of 0.941 ± 0.06 g/cm³ . The predicted flash point is 134.1°C . While direct experimental comparison data for alkyl linker homologs are not available in the current literature, these values are consistent with the C5 alkyl scaffold class and distinguish the compound from PEG-based linkers, which typically exhibit lower boiling points, higher aqueous solubility, and different density profiles due to the presence of ether oxygen atoms that increase hydrogen bonding capacity and polarity [1].

PROTAC linker boiling point density flash point physicochemical characterization

Two-Step Synthesis vs. Solid-Phase Methods

A reported synthetic route for the target compound involves a two-step sequence: (1) reaction of tert-butanol with excess methyl isocyanate to form tert-butylcarbamate, followed by (2) reaction with methylamine to yield the final tert-butyl 4-(methylamino)butylcarbamate . This approach differs from alternative linker synthesis strategies such as solid-phase resin-based assembly (e.g., thalidomide preloaded resin methods reporting 50–54% yields for secondary amine functionalization) [1]. The two-step solution-phase method uses commercially accessible starting materials (tert-butanol, methyl isocyanate, methylamine) and avoids chromatographic purification steps required for some PEG-linker syntheses .

PROTAC linker synthesis Boc protection organic chemistry

PRMT Degrader Patent Applications

The target compound is explicitly cited in patent literature as a synthetic intermediate for Type I PRMT (protein arginine methyltransferase) targeted degrader compounds [1][2]. Chinese patent CN-110845474-A (priority date 20191107) and its granted counterpart CN-110845474-B, along with international application WO-2021088885-A1, all reference the compound in the context of preparing PRMT-targeting therapeutic agents [1][2]. The compound also appears in WO-2020113233-A1 and EP-3886904-A1 concerning IRAK degraders . This patent documentation provides evidence of the compound's recognized utility in validated degrader development programs.

PROTAC PRMT protein arginine methyltransferase targeted degradation patent

tert-Butyl 4-(methylamino)butylcarbamate Applications


C5 Scaffold with Orthogonal Conjugation for PROTAC Lead Optimization

This compound is most appropriately deployed when a PROTAC optimization campaign requires a C5 alkyl linker with differentiated functional handles: a Boc-protected primary amine for controlled, acid-labile protection and a free secondary methylamine for conjugation to either the E3 ligase ligand or the target protein warhead. The constitutional isomerism distinction from CAS 144222-23-1 (methyl on Boc-nitrogen) is critical here—the target compound provides a secondary amine handle, which may be preferred for amide coupling reactions where primary amines exhibit different reaction kinetics or when steric constraints at the conjugation site favor a less nucleophilic secondary amine .

Alkyl vs. PEG Linker Permeability Comparison

In PROTAC development programs where membrane permeability is a key optimization parameter, this C5 alkyl linker serves as a comparator against PEG-based linkers. The predicted LogP of 1.2–2.29 and lack of hydrogen-bonding ether oxygens (tPSA = 50.4 Ų) provide a distinct lipophilicity profile relative to PEG linkers, which typically exhibit lower LogP and higher tPSA due to multiple ether oxygen atoms [1]. Researchers evaluating permeability-solubility trade-offs in their specific ternary complex systems can use this compound as a representative C5 alkyl linker building block to empirically determine whether alkyl or PEG scaffolds yield superior cellular activity for their target of interest.

PRMT Degrader Synthesis with Patent-Validated Routes

The compound's documented use in Type I PRMT degrader patent families (CN-110845474-A/B, WO-2021088885-A1) [2][3] makes it particularly suitable for research groups developing PRMT-targeting PROTACs who wish to follow published synthetic precedents. Using a building block with established patent literature precedence in the same target class reduces synthetic risk and may facilitate comparison of novel degrader candidates against prior art compounds.

Boc Orthogonal Deprotection for PROTAC Library Assembly

The Boc protecting group on the primary amine terminus enables orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting amide bonds or other base-sensitive functionalities elsewhere in the PROTAC construct. This orthogonality is particularly valuable in modular PROTAC library synthesis, where the linker component must be installed with the Boc group intact, then deprotected on-resin or in solution to reveal a free amine for subsequent coupling to the E3 ligase ligand or target protein ligand. The 99.77% purity specification from certain vendors supports precise stoichiometric control in these multi-step synthetic sequences.

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